molecular formula C8H15BrMg B3335475 Magnesium, bromo-7-octenyl- CAS No. 122167-22-0

Magnesium, bromo-7-octenyl-

Cat. No.: B3335475
CAS No.: 122167-22-0
M. Wt: 215.41 g/mol
InChI Key: YQPRCPOPOZXZLG-UHFFFAOYSA-M
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Description

Magnesium, bromo-7-octenyl- is an organomagnesium compound that falls under the category of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromo-7-octenyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium, bromo-7-octenyl- typically involves the reaction of magnesium metal with bromo-7-octene in an anhydrous ether solvent. This reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction can be represented as follows:

Mg+Br-CH2CH2CH2CH2CH2CH2CH=CH2MgBr-CH2CH2CH2CH2CH2CH2CH=CH2\text{Mg} + \text{Br-CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH=CH}_2 \rightarrow \text{MgBr-CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH=CH}_2 Mg+Br-CH2​CH2​CH2​CH2​CH2​CH2​CH=CH2​→MgBr-CH2​CH2​CH2​CH2​CH2​CH2​CH=CH2​

Industrial Production Methods

In industrial settings, the production of magnesium, bromo-7-octenyl- follows similar principles but on a larger scale. The reaction is typically carried out in large reactors equipped with efficient stirring and temperature control systems. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo-7-octenyl- undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides.

    Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.

    Halides: Reacts with alkyl halides in the presence of a catalyst to form new carbon-carbon bonds.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products Formed

    Alcohols: Formed from the reaction with carbonyl compounds.

    Alkanes and Alkenes: Formed from coupling reactions with alkyl halides.

Scientific Research Applications

Chemistry

Magnesium, bromo-7-octenyl- is widely used in organic synthesis for the formation of complex molecules. It serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Biology

In biological research, it is used to modify biomolecules and study their interactions. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, it is used to synthesize drug candidates and study their pharmacological properties. Its versatility allows for the creation of a wide range of molecular structures.

Industry

In the chemical industry, it is used in the production of polymers, agrochemicals, and other specialty chemicals. Its reactivity and selectivity make it a valuable tool in industrial processes.

Mechanism of Action

The mechanism of action of magnesium, bromo-7-octenyl- involves the formation of a highly reactive organomagnesium intermediate. This intermediate can then react with various electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium, bromo-1-octenyl-
  • Magnesium, bromo-2-octenyl-
  • Magnesium, bromo-3-octenyl-

Uniqueness

Magnesium, bromo-7-octenyl- is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its position of the double bond and the length of the carbon chain make it particularly useful in certain synthetic applications.

Properties

IUPAC Name

magnesium;oct-1-ene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15.BrH.Mg/c1-3-5-7-8-6-4-2;;/h3H,1-2,4-8H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPRCPOPOZXZLG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCCCCC=C.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463014
Record name Magnesium, bromo-7-octenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122167-22-0
Record name Magnesium, bromo-7-octenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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